IQP-0528

Description

Properties

CAS No. |

301297-45-0 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-6-(3,5-dimethylbenzoyl)-5-propan-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C20H24N2O3/c1-11(2)16-17(18(23)15-8-12(3)7-13(4)9-15)22(10-14-5-6-14)20(25)21-19(16)24/h7-9,11,14H,5-6,10H2,1-4H3,(H,21,24,25) |

InChI Key |

UCOAKFIVSAVHLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=C(C(=O)NC(=O)N2CC3CC3)C(C)C)C |

Appearance |

Solid powder |

Other CAS No. |

301297-45-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IQP-0528; IQP 0528; IQP0528; SJ-3991; SJ3991; SJ3991 |

Origin of Product |

United States |

Foundational & Exploratory

Pyrimidinedione Analogs as NNRTIs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of pyrimidinedione analogs as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

This technical guide provides a comprehensive overview of pyrimidinedione analogs, a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the landscape of anti-HIV drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of these compounds, from their chemical synthesis and biological evaluation to their unique dual mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Introduction: The Role of Pyrimidinedione Analogs in HIV Therapy

The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel and effective antiretroviral therapies. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), acting as allosteric inhibitors of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV replication cycle.[1] Pyrimidinedione derivatives have emerged as a particularly potent class of NNRTIs, with some analogs exhibiting therapeutic indexes greater than 2,000,000.[2] A key advantage of certain pyrimidinedione analogs is their dual mechanism of action, inhibiting not only reverse transcriptase but also viral entry into the host cell.[3] This multifaceted approach to viral inhibition holds the potential for increased efficacy and a higher barrier to the development of drug resistance.

Quantitative Structure-Activity Relationship (SAR) of Pyrimidinedione Analogs

The antiviral potency and cytotoxic profile of pyrimidinedione analogs are intricately linked to their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to identify the key molecular features that govern their biological activity. The following table summarizes the in vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and selectivity index (SI) for a series of pyrimidinedione analogs, providing a clear framework for understanding the impact of various substitutions on their therapeutic potential.

| Compound ID | R1 | R2 | R3 | X | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| 1a | H | H | H | O | >100 | >100 | <1 |

| 2b | 3,5-di-CH3 | H | CH(CH3)2 | O | 0.0012 | >100 | >83,333 |

| 3c | 3,5-di-CH3 | CH2CH3 | CH(CH3)2 | O | 0.0007 | >100 | >142,857 |

| 4d | 3,5-di-CH3 | CH2CH2CH3 | CH(CH3)2 | O | 0.0005 | >100 | >200,000 |

| 5e | 3,5-di-CH3 | CH2-c-C3H5 | CH(CH3)2 | O | <0.00005 | >100 | >2,000,000 |

| 6f | 3,5-di-Cl | H | CH(CH3)2 | O | 0.0045 | >100 | >22,222 |

| 7g | 3,5-di-Br | H | CH(CH3)2 | O | 0.0031 | >100 | >32,258 |

Data adapted from Buckheit et al., 2007.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrimidinedione analog and for the key biological assays used to evaluate the efficacy and toxicity of these compounds.

Synthesis of 1-(cyclopropylmethyl)-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione

A detailed, step-by-step experimental protocol for the chemical synthesis of a highly potent pyrimidinedione analog is outlined below.

Materials:

-

5-isopropyl-2,4(1H,3H)-pyrimidinedione

-

3,5-dimethylbenzoyl chloride

-

Cyclopropylmethyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Step 1: Benzoylation. To a solution of 5-isopropyl-2,4(1H,3H)-pyrimidinedione in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C. Stir the mixture for 30 minutes. Add 3,5-dimethylbenzoyl chloride (1.05 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Step 2: N-Alkylation. Cool the reaction mixture to 0°C and add a second portion of sodium hydride (1.1 equivalents). After stirring for 30 minutes, add cyclopropylmethyl bromide (1.2 equivalents) and stir at room temperature for 24 hours.

-

Step 3: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay determines the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Materials:

-

Recombinant HIV-1 RT

-

Poly(rA)-oligo(dT)15 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compounds dissolved in DMSO

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

-

Add varying concentrations of the test compound (or DMSO as a control) to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the newly synthesized DNA with trichloroacetic acid (TCA).

-

Wash the filters to remove unincorporated [³H]-dTTP.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of the test compounds.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Add serial dilutions of the test compounds to the wells. Include wells with cells and medium only (cell control) and wells with medium and DMSO (vehicle control).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value (the concentration at which 50% of the cells are killed).

Anti-HIV-1 Activity in MT-4 Cells

This cell-based assay evaluates the ability of the test compounds to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reporter gene assay system)

-

96-well plates

Procedure:

-

Pre-treat MT-4 cells with various concentrations of the test compounds for a short period.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Culture the infected cells in the presence of the test compounds for several days.

-

After the incubation period, quantify the extent of viral replication in the cell culture supernatant by measuring the amount of p24 antigen using an ELISA or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) if a reporter virus is used.

-

Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and the drug discovery pipeline, the following diagrams have been generated using Graphviz.

Signaling Pathways

// Viral Entry gp120 -> CD4 [label="1. Attachment"]; CD4 -> CCR5_CXCR4 [style=dashed]; gp120 -> CCR5_CXCR4 [label="2. Co-receptor\nBinding"]; gp41 -> Cytoplasm [label="3. Membrane\nFusion"]; Cytoplasm -> Viral_RNA [style=invis];

// Reverse Transcription Viral_RNA -> Viral_DNA [label="4. Reverse\nTranscription", pos="2,1.5!"]; RT -> Viral_RNA [style=dashed, arrowhead=none];

// Integration Viral_DNA -> Nucleus [label="5. Nuclear\nImport"]; Nucleus -> Integration [style=invis];

// Inhibition Points node [shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine_Entry [label="Pyrimidinedione\n(Entry Inhibition)"]; Pyrimidine_RT [label="Pyrimidinedione\n(RT Inhibition)"];

Pyrimidine_Entry -> gp41 [label="Blocks Fusion", color="#34A853", fontcolor="#34A853"]; Pyrimidine_RT -> RT [label="Allosteric\nInhibition", color="#34A853", fontcolor="#34A853"]; } caption: "Dual mechanism of action of pyrimidinedione analogs."

Figure 1. This diagram illustrates the dual inhibitory mechanism of pyrimidinedione analogs. They act as allosteric inhibitors of reverse transcriptase, preventing the conversion of viral RNA to DNA. Additionally, they inhibit viral entry by interfering with the membrane fusion step mediated by the gp41 protein.[3]

Experimental Workflow

// Workflow Path Compound_Synthesis -> HTS; HTS -> Hit_Confirmation; Hit_Confirmation -> SAR; SAR -> Lead_Optimization; Lead_Optimization -> Mechanism_of_Action; Mechanism_of_Action -> In_Vitro_Tox; In_Vitro_Tox -> ADME; ADME -> Phase_I; Phase_I -> Phase_II; Phase_II -> Phase_III; Phase_III -> NDA; } caption: "NNRTI drug discovery and development workflow."

Figure 2. This workflow diagram outlines the major stages in the discovery and development of pyrimidinedione-based NNRTIs. The process begins with chemical synthesis and high-throughput screening, followed by lead optimization and in-depth preclinical evaluation, and culminates in clinical trials and regulatory approval.

Conclusion

References

Dual-Mechanism HIV-1 Inhibition: A Technical Guide to Bifunctional Entry and Reverse Transcriptase Antagonists

For Immediate Release

This technical guide provides an in-depth analysis of a novel class of anti-HIV agents: dual-acting inhibitors that simultaneously target viral entry and reverse transcription. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiretroviral therapy. Herein, we detail the core mechanisms, present key quantitative data, outline experimental protocols for characterization, and visualize the molecular pathways of these promising bifunctional compounds.

Executive Summary

The Human Immunodeficiency Virus (HIV-1) pandemic continues to pose a significant global health challenge. While current Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug-resistant viral strains necessitates the development of new therapeutic strategies. One such innovative approach is the design of single molecules capable of inhibiting multiple, distinct stages of the viral lifecycle. This guide focuses on the emerging class of dual-acting inhibitors that target both the initial entry of the virus into host cells and the subsequent reverse transcription of the viral RNA genome. As a primary example, we will explore the NBD (N-substituted Benzamide Derivative) series of compounds, which were initially developed as entry inhibitors targeting the gp120 envelope glycoprotein but were subsequently discovered to also possess inhibitory activity against the viral reverse transcriptase enzyme.

Rationale for Dual-Acting Inhibition

Targeting multiple viral processes with a single therapeutic agent offers several theoretical advantages over combination therapies using separate drugs:

-

Higher Genetic Barrier to Resistance: The virus would need to acquire multiple, independent mutations to overcome the inhibitor's dual mechanism of action, potentially delaying or preventing the emergence of drug resistance.

-

Improved Pharmacokinetics and Patient Adherence: A single molecule with a favorable pharmacokinetic profile could simplify dosing regimens, leading to better patient compliance compared to multi-drug cocktails.

-

Potential for Synergistic Activity: By inhibiting two crucial and sequential steps in the viral life cycle, these compounds may exhibit synergistic or enhanced antiviral potency.

-

Reduced Risk of Drug-Drug Interactions: A single chemical entity eliminates the complexities of potential interactions between multiple co-administered drugs.

Featured Dual-Acting Inhibitors: The NBD Series

A notable example of dual-acting entry and reverse transcriptase inhibitors is the NBD series of small molecules. Initially designed as antagonists of the HIV-1 envelope glycoprotein gp120, certain compounds within this series, such as NBD-14189 and NBD-14270, have demonstrated a secondary mechanism of action against the reverse transcriptase (RT) enzyme.[1]

Mechanism of Action

The dual inhibitory function of the NBD compounds is rooted in their ability to interact with two distinct viral targets:

-

Entry Inhibition: NBD compounds bind to a conserved pocket on the gp120 surface protein, known as the Phe43 cavity.[2][3][4] This interaction prevents the conformational changes in gp120 that are necessary for its binding to the host cell's CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus.[3]

-

Reverse Transcriptase Inhibition: Uniquely, these compounds have also been shown to inhibit the polymerase activity of HIV-1 RT. Crystallographic studies suggest that they bridge the dNTP (deoxynucleotide triphosphate) and NNRTI (non-nucleoside reverse transcriptase inhibitor) binding sites of the enzyme, representing a novel mode of RT inhibition.[1]

The following diagram illustrates the dual-targeting mechanism of the NBD compounds.

Quantitative Data on NBD Series Inhibitors

The antiviral potency and cytotoxicity of lead NBD compounds have been evaluated in various in vitro assays. The following tables summarize the key quantitative data for NBD-14189 and NBD-14270.

| Table 1: Antiviral Activity and Cytotoxicity of NBD-14189 | |||

| Assay Type | Cell Line | Parameter | Value (µM) |

| Single-Cycle Antiviral Assay | TZM-bl | IC50 | 0.089[5] |

| CC50 | 21.9[5] | ||

| Multi-Cycle Antiviral Assay | MT-2 | IC50 | 0.18[5] |

| CC50 | 22.1[5] | ||

| Cell-Cell Fusion Assay | TZM-bl / HL2/3 | IC50 | 9.4[5] |

| Antiviral Assay (PBMCs) | PHA-stimulated PBMCs | EC50 | Data not specified, but potent[6] |

| Reverse Transcriptase Inhibition | Biochemical Assay | IC50 | Potent, but specific value not available in searched text.[1][7] |

| Table 2: Antiviral Activity and Cytotoxicity of NBD-14270 | |||

| Assay Type | Cell Line | Parameter | Value (µM) |

| Single-Cycle Antiviral Assay | TZM-bl | IC50 | 0.16[8] |

| CC50 | 109.3[8] | ||

| Antiviral Assay (50 Env-pseudotyped viruses) | IC50 | 0.18[8] | |

| Cytotoxicity | U87-CD4-CXCR4 | CC50 | >100[8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel antiviral compounds. Below are summarized protocols for key assays used in the characterization of dual-acting entry and reverse transcriptase inhibitors.

HIV-1 Entry (Cell-Cell Fusion) Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope (Env) protein with target cells expressing CD4 and co-receptors.

-

Principle: Co-culture of effector cells (e.g., HL2/3 cells expressing HIV-1 Env and Tat) with target cells (e.g., TZM-bl cells containing a Tat-inducible luciferase reporter gene). Fusion allows Tat from the effector cell to enter the target cell and activate luciferase expression, which is then quantified.

-

Methodology:

-

Seed TZM-bl indicator cells (0.5 x 10^5 cells/well) in a 96-well plate and culture for 24 hours.[9]

-

Prepare serial dilutions of the test compound (e.g., NBD-14189).

-

Detach Env- and Tat-expressing HL2/3 cells and overlay them (0.5 x 10^5 cells/well) onto the TZM-bl cells in the presence of the test compound.[9]

-

Incubate for 60 minutes at 37°C to allow for cell fusion.[9]

-

Stop the fusion reaction by adding a potent fusion inhibitor (e.g., 5 µM of C52L).[9]

-

After a further 48-hour incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits luciferase activity by 50%.

-

The following diagram outlines the workflow for the cell-cell fusion assay.

Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

-

Principle: The assay quantifies the synthesis of DNA by the RT enzyme using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

-

Methodology (based on a commercial kit):

-

Prepare a reaction mixture containing a poly(A) x (dT)15 template/primer hybrid, dNTPs (with DIG-dUTP), and the test compound at various concentrations.[10]

-

Initiate the reaction by adding recombinant HIV-1 RT enzyme.

-

Incubate the mixture at 37°C for 60 minutes to allow for DNA synthesis.[11]

-

Transfer the reaction product to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound components.

-

Add an anti-DIG-peroxidase (POD) antibody conjugate and incubate.[10]

-

Wash the plate again and add ABTS substrate.[10]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value, representing the compound concentration that inhibits RT activity by 50%.

-

Single-Cycle Antiviral Assay (TZM-bl Reporter Assay)

This cell-based assay measures the ability of a compound to inhibit a single round of HIV-1 replication.

-

Principle: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are infected with Env-pseudotyped HIV-1 particles. Viral entry and successful reverse transcription and integration lead to the expression of Tat, which activates the luciferase reporter.

-

Methodology:

-

Prepare 2-fold serial dilutions of the test compound in triplicate in a 96-well white, solid-bottom plate.[12]

-

Add MT-2 or TZM-bl cells to each well at a final density of 3 x 10^5 cells/well.[12]

-

Infect the cells by adding Env-pseudotyped virus supernatant.[12]

-

Incubate the plates for 48 hours at 37°C.

-

Measure luciferase activity using a luminometer.

-

Calculate the 50% effective concentration (EC50) by determining the compound concentration that results in a 50% reduction in luciferase activity compared to virus control wells.

-

Conclusion and Future Directions

The discovery of compounds like NBD-14189 and NBD-14270, which possess dual inhibitory activity against both HIV-1 entry and reverse transcription, represents a significant advancement in the pursuit of novel antiretroviral therapies. This dual-mechanism approach holds considerable promise for overcoming drug resistance and simplifying treatment regimens. The favorable oral bioavailability and in vivo efficacy demonstrated by NBD-14189 in preclinical models further underscore the potential of this class of inhibitors.[1][6]

Future research should focus on:

-

Optimizing the potency and pharmacokinetic properties of the NBD scaffold to enhance its dual-inhibitory profile.

-

Conducting extensive resistance profiling to confirm the predicted high genetic barrier to resistance.

-

Exploring the design and synthesis of other chemical scaffolds that can effectively target both the gp120 envelope protein and the reverse transcriptase enzyme.

-

Evaluating the efficacy of these dual-acting inhibitors in non-human primate models to pave the way for clinical development.

The continued exploration of dual-acting inhibitors is a critical endeavor in the ongoing effort to develop more durable, potent, and patient-friendly treatments for HIV-1 infection.

References

- 1. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. profoldin.com [profoldin.com]

- 12. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

IQP-0528: A Technical Whitepaper on its Development as a Dual-Mechanism HIV-1 Microbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQP-0528 is a potent pyrimidinedione-based non-nucleoside reverse transcriptase inhibitor (NNRTI) with a novel dual mechanism of action against the human immunodeficiency virus type 1 (HIV-1). Developed by ImQuest BioSciences, IQP-0528 has been a focal point of extensive research for its application as a topical microbicide for pre-exposure prophylaxis (PrEP). This technical guide provides a comprehensive overview of the available scientific data on IQP-0528, with a focus on its pharmacological properties, formulation development, and preclinical and clinical evaluations. While specific details of its initial discovery and chemical synthesis are proprietary and not publicly available, this document consolidates the existing knowledge to inform ongoing and future research in the field of HIV prevention.

Discovery and Synthesis

IQP-0528 emerged from research into novel classes of NNRTIs, specifically pyrimidinediones, which were investigated for their high potency and ability to overcome resistance to first-generation NNRTIs. IQP-0528 was selected as a lead candidate for development as a topical microbicide due to its exceptional stability under physiologically relevant conditions, a wide therapeutic window, and potent antiviral activity in the nanomolar range.[1]

The specific details of the medicinal chemistry efforts, including the structure-activity relationship (SAR) studies that led to the identification of IQP-0528, and the exact chemical synthesis pathway are not available in the public domain and are presumed to be proprietary information of ImQuest BioSciences. General synthetic methods for pyrimidine-2,4-dione derivatives have been described in the scientific literature, often involving the condensation of substituted ureas with β-keto esters or similar precursors.

Mechanism of Action

IQP-0528 exhibits a dual mechanism of action, inhibiting two critical steps in the HIV-1 replication cycle:

-

Reverse Transcription Inhibition: As a non-nucleoside reverse transcriptase inhibitor, IQP-0528 binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, allosterically inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

-

Entry Inhibition: IQP-0528 also interferes with the initial stages of viral entry into the host cell. While the precise molecular interactions of this secondary mechanism are not fully elucidated in the available literature, it provides an additional layer of antiviral activity.

This dual-action profile is a significant advantage, potentially reducing the risk of viral breakthrough and the development of drug resistance.

Figure 1: Dual mechanism of action of IQP-0528 in the HIV-1 lifecycle.

Formulation Development

A significant portion of the research on IQP-0528 has been dedicated to its formulation into various topical delivery systems for HIV prevention.

Vaginal and Rectal Gels

Initial development focused on creating stable and effective vaginal microbicide gels. Two primary gelling agents were evaluated: 3.0% hydroxyethyl cellulose (HEC) and 0.65% Carbopol.[1] The HEC-based gel was often selected as the lead formulation due to favorable drug release profiles.[1] These formulations were designed to be iso-osmolar to minimize potential damage to the mucosal epithelium.

A "DuoGel" formulation was later developed for both vaginal and rectal use, with a pH of 6.0 and an osmolality of approximately 300 mOsm/kg.[2]

Vaginal Films

To improve user acceptability and adherence, quick-dissolving vaginal films have also been developed. These films, typically formulated with polyvinyl alcohol (PVA), offer advantages such as being compact, easy to transport, and not requiring an applicator.[3] Films containing 0.1% (w/w) IQP-0528 were shown to disintegrate within 10 minutes, releasing over 50% of the drug.[3]

Preclinical and Clinical Data

In Vitro and Ex Vivo Efficacy

IQP-0528 has demonstrated potent anti-HIV-1 activity across various in vitro and ex vivo models. The following table summarizes key efficacy data from the literature.

| Parameter | Value | Assay/Model | Reference |

| EC50 | 0.2 nM | HIV-1IIIB in vitro | [4] |

| EC50 | ~0.001 µM | 0.25% IQP-0528 in 3.0% HEC gel | [5] |

| EC95 | 0.07 ng/mg | In vitro against HIV-1 | [6] |

| IC90 | 0.146 µg/ml | In vitro |

EC50: 50% effective concentration; EC95: 95% effective concentration; IC90: 90% inhibitory concentration.

Ex vivo studies using polarized cervical and colorectal explants have shown that formulations of IQP-0528 can provide complete protection against HIV infection.[1] A 0.25% IQP-0528 gel resulted in a 2.3 log10 reduction of HIV-1 p24 in colorectal tissue culture supernatants.

Pharmacokinetics

Pharmacokinetic studies have been conducted in animal models and humans, focusing on local tissue concentrations and systemic absorption.

| Study Population | Formulation | Key Findings | Reference |

| Pigtail Macaques | 1.5% (wt/wt) vaginal film | Median vaginal fluid concentrations of 160.97, 181.79, and 484.50 µg/ml at 1, 4, and 24 hours post-application, respectively. Median vaginal tissue concentration at 24 hours was 3.10 µg/g. | [7] |

| HIV-1 Negative Humans | 1% rectal gel (10 mL dose) | No systemic absorption detected. Median rectal tissue concentrations exceeded the in vitro EC95 for at least 24 hours. | [6] |

Safety and Tolerability

Preclinical and clinical safety data for IQP-0528 formulations are encouraging.

-

In Vitro/Ex Vivo Safety: No significant loss in cell viability or inflammatory response was observed in in vitro and ex vivo safety evaluations of a 3.0% HEC gel containing 0.25% IQP-0528.[1] The DuoGel formulation showed no cellular or bacterial toxicity at concentrations up to 1000 mcg/mL and no loss of viability in ectocervical and colorectal tissue explants.[2]

-

First-in-Human Study: A first-in-human study of a 1% rectally administered IQP-0528 gel found it to be safe and well-tolerated, with only one mild adverse event attributed to the product and no effects on rectal tissue histology.[6]

Experimental Protocols

While detailed, step-by-step protocols are often specific to the conducting laboratory, the following sections outline the general methodologies used in the evaluation of IQP-0528.

In Vitro Drug Release Studies

-

Objective: To determine the rate and extent of IQP-0528 release from a given formulation.

-

General Protocol:

-

A known quantity of the IQP-0528-containing gel or film is placed in a diffusion cell (e.g., a Franz diffusion cell).

-

The formulation is separated from a receptor medium by a synthetic membrane.

-

The receptor medium is maintained at a constant temperature (typically 37°C) and stirred.

-

At predetermined time points, an aliquot of the receptor medium is withdrawn and replaced with fresh medium.

-

The concentration of IQP-0528 in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Ex Vivo Efficacy in Tissue Explants

-

Objective: To assess the ability of an IQP-0528 formulation to prevent HIV-1 infection in a more physiologically relevant tissue model.

-

General Protocol:

-

Cervical or colorectal tissue is obtained and cultured as polarized explants.

-

The IQP-0528 formulation or a placebo is applied to the apical surface of the tissue.

-

After a predetermined incubation period, the tissue is challenged with a known amount of HIV-1.

-

The culture is maintained for several days, with the basolateral medium being periodically harvested.

-

The concentration of HIV-1 p24 antigen in the harvested medium is quantified by ELISA to determine the level of viral replication.

-

Figure 2: General experimental workflow for ex vivo efficacy testing.

Conclusion and Future Directions

IQP-0528 is a promising anti-HIV-1 microbicide candidate with a potent, dual mechanism of action. Extensive formulation development has led to viable gel and film delivery systems that have demonstrated excellent preclinical efficacy and safety profiles. The first-in-human data confirm its safety and ability to achieve high, sustained local concentrations in rectal tissue without systemic absorption.

Future research should continue to optimize formulations for improved user adherence and potentially for sustained release over longer periods. Further clinical trials are warranted to establish the prophylactic efficacy of IQP-0528-based microbicides in at-risk populations. The development of combination microbicides, potentially pairing IQP-0528 with other antiretroviral agents, also represents a key strategy to enhance protective efficacy and mitigate the risk of drug resistance.

References

- 1. Vaginal microbicide gel for delivery of IQP-0528, a pyrimidinedione analog with a dual mechanism of action against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Vaginal film drug delivery of the pyrimidinedione IQP-0528 for the prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction | MDPI [mdpi.com]

- 6. Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of IQP-0528 for HIV Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of IQP-0528, a promising pyrimidinedione analog investigated for the prevention of HIV transmission. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for pivotal assays, and presents visual representations of key concepts and workflows.

Introduction to IQP-0528

IQP-0528 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a potent dual mechanism of action against HIV-1.[1][2] It not only inhibits the viral reverse transcriptase enzyme, a critical step in the HIV replication cycle, but also blocks the entry of the virus into target cells.[1][3] This dual activity, combined with its nanomolar potency and a wide therapeutic window, has positioned IQP-0528 as a strong candidate for development as a topical microbicide for pre-exposure prophylaxis (PrEP).[4]

Mechanism of Action

IQP-0528's primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. As an NNRTI, it binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.

In addition to its activity as an NNRTI, IQP-0528 has been shown to inhibit the entry of HIV-1 into host cells.[1] This multi-targeted approach is advantageous as it may offer greater protection against HIV transmission and potentially a higher barrier to the development of drug resistance.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of IQP-0528 in various formulations.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of IQP-0528

| Formulation | Cell Line | Assay | EC50 | CC50 | Therapeutic Index (TI) | Reference |

| Drug Substance | TZM-bl | - | ~3 nM | >60,000 µM | >20,000,000 | [1] |

| 0.25% HEC Gel | TZM-bl | HIV-1 Entry Inhibition | ~0.001 µM | >4365 µM | >4,365,000 | [5] |

| 0.1% (w/w) PVA Film | CEM-SS, PBMCs | - | Sub-nanomolar | Non-toxic | - | [2] |

| DuoGel™ (1%) | - | - | 0.2 nM | >2,500 nM | >1,250 | [6] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HEC: Hydroxyethyl cellulose; PVA: Polyvinyl alcohol; CEM-SS and PBMCs: Human T-cell lines.

Table 2: Ex Vivo Efficacy of IQP-0528 Formulations in Human Tissue Explants

| Formulation | Tissue Type | HIV-1 Strain | Efficacy Endpoint | Result | Reference |

| 0.25% HEC Gel | Ectocervical | HIV-1BaL | p24 antigen levels | >1 log reduction | [5] |

| 0.25% Gel | Colorectal | HIV-1BaL | p24 antigen levels | 2.3 log10 reduction | [1] |

| DuoGel™ (1%) | Cervicovaginal & Colonic | - | p24 antigen levels | 2-log reduction | [6] |

Table 3: In Vivo Pharmacokinetics of IQP-0528 in Animal Models and Humans

| Formulation | Species | Tissue/Fluid | Time Point | Median Concentration (Range) | Reference |

| 1.5% Vaginal Film | Pigtail Macaques | Vaginal Fluid | 1 h | 160.97 (2.73 to 2,104) µg/ml | [7] |

| 1.5% Vaginal Film | Pigtail Macaques | Vaginal Fluid | 4 h | 181.79 (1.86 to 15,800) µg/ml | [7] |

| 1.5% Vaginal Film | Pigtail Macaques | Vaginal Fluid | 24 h | 484.50 (8.26 to 4,045) µg/ml | [7] |

| 1.5% Vaginal Film | Pigtail Macaques | Vaginal Tissue | 24 h | 3.10 (0.03 to 222.58) µg/g | [7] |

| 1% Rectal Gel | Humans | Rectal Tissue | 3-5 h | Exceeded in vitro EC95 (0.07 ng/mg) | [8] |

| 1% Rectal Gel | Humans | Rectal Tissue | 24 h | Remained above in vitro EC95 | [8] |

| 1% Rectal Gel | Humans | Plasma & Vaginal Tissue | - | Below limit of quantitation | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral agent that is required to inhibit HIV-1 infection by 50% (EC50).

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

-

HIV-1 virus stock (e.g., HIV-1BaL).

-

Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

-

DEAE-Dextran.

-

Luciferase assay reagent.

-

96-well microtiter plates.

-

Luminometer.

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of IQP-0528 in growth medium.

-

Pre-incubate the virus with the serially diluted IQP-0528 for 1 hour at 37°C.

-

Remove the culture medium from the cells and add the virus-drug mixture to the wells.

-

Add DEAE-Dextran to each well to a final concentration that enhances viral infectivity without causing cytotoxicity.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of viral replication for each drug concentration relative to the virus control (no drug).

-

Determine the EC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 p24 Antigen ELISA for Ex Vivo Efficacy

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in culture supernatants from ex vivo tissue explant challenges, providing a measure of viral replication.

Materials:

-

HIV-1 p24 ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffer).

-

Culture supernatants from tissue explant cultures.

-

p24 antigen standards.

-

Microplate reader.

Procedure:

-

Add diluted p24 standards and culture supernatant samples to the wells of the anti-p24 antibody-coated microplate.

-

Incubate the plate to allow the p24 antigen to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add the biotinylated detector antibody and incubate to form a sandwich complex.

-

Wash the plate again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate a final time.

-

Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the p24 standards and use it to calculate the concentration of p24 in the experimental samples.

Ex Vivo Ectocervical/Colorectal Explant Challenge

This model provides a more physiologically relevant system to evaluate the efficacy of microbicide candidates.

Procedure:

-

Obtain fresh human ectocervical or colorectal tissue from biopsies.

-

Dissect the tissue into smaller explants (e.g., 3x3 mm).

-

Place the explants on a support matrix (e.g., gelfoam) in a culture well with the epithelial side facing up.

-

Apply the IQP-0528 formulation (or placebo control) to the apical surface of the explants.

-

After a predetermined incubation period, challenge the explants with a known titer of HIV-1.

-

Culture the explants for a period of up to 21 days, collecting the culture supernatant at regular intervals.

-

Quantify the level of HIV-1 replication in the supernatants by measuring p24 antigen levels using an ELISA.

-

Assess tissue viability at the end of the experiment using methods such as the MTT assay or histological analysis.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial to identify a safe starting dose for human clinical trials and to monitor for potential adverse effects. For IQP-0528, these studies have been conducted in various models:

-

In Vitro Cytotoxicity: IQP-0528 has demonstrated a favorable in vitro safety profile with high CC50 values in various cell lines, resulting in a large therapeutic index.[1]

-

Ex Vivo Tissue Viability: Studies using human ectocervical and colorectal explants have shown that IQP-0528 formulations do not cause significant tissue damage or inflammation.[5][6]

-

In Vivo Safety: A first-in-human study of a 1% IQP-0528 rectal gel found it to be safe and well-tolerated with no significant adverse events or effects on rectal tissue histology.[8] Systemic absorption was not detected.[8] In macaque studies, vaginal application of an IQP-0528 film did not disturb the vaginal microflora or pH.[7]

Conclusion

The preclinical data for IQP-0528 strongly support its continued development as a topical microbicide for HIV prevention. Its dual mechanism of action, potent antiviral activity, and favorable safety profile in a variety of in vitro and in vivo models are highly encouraging. The development of multiple formulations, including gels and films, offers flexibility for user preferences and adherence. Further clinical evaluation is warranted to establish the efficacy of IQP-0528 in preventing HIV acquisition in humans.

References

- 1. hanc.info [hanc.info]

- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of tenofovir / IQP-0528 combination gels – a dual compartment microbicide for HIV-1 prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VAGINAL MICROBICIDE GEL FOR DELIVERY OF IQP-0528, A PYRIMIDINEDIONE ANALOG WITH A DUAL MECHANISM OF ACTION AGAINST HIV-1. • Mattek - Part of Sartorius [mattek.com]

- 5. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 6. A Dose Ranging Pharmacokinetic Evaluation of IQP-0528 Released from Intravaginal Rings in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vaginal film drug delivery of the pyrimidinedione IQP-0528 for the prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. en.hillgene.com [en.hillgene.com]

IQP-0528: A Technical Guide to a Dual-Acting HIV-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQP-0528 is a potent pyrimidinedione-based non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, distinguished by its dual mechanism of action that includes the inhibition of viral entry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of IQP-0528. Detailed methodologies for key experimental assays are presented, along with a summary of its known antiviral efficacy and safety profile. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of novel antiretroviral agents.

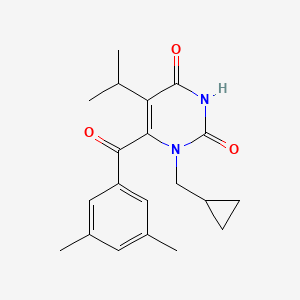

Chemical Structure and Properties

IQP-0528 is a synthetic organic molecule belonging to the class of pyrimidinediones. Its chemical structure is characterized by a central pyrimidine ring system with substitutions that are crucial for its antiretroviral activity.

Chemical Structure:

-

IUPAC Name: 1-(cyclopropylmethyl)-6-(3,5-dimethylbenzyl)-5-isopropyl-1H-pyrimidine-2,4-dione

-

SMILES: CC(C)c1c(C(=O)c2cc(C)cc(C)c2)n(CC3CC3)c(=O)[nH]c1=O[1]

-

InChI: InChI=1S/C20H24N2O3/c1-11(2)16-17(18(23)15-8-12(3)7-13(4)9-15)22(10-14-5-6-14)20(25)21-19(16)24/h7-9,11,14H,5-6,10H2,1-4H3,(H,21,24,25)[1]

-

InChIKey: UCOAKFIVSAVHLC-UHFFFAOYSA-N[1]

A summary of the key chemical and physical properties of IQP-0528 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |

| Molecular Weight | 340.42 g/mol | [1] |

| CAS Number | 301297-45-0 | |

| Calculated Log P | 4.1 | |

| Solubility | Practically insoluble in water. | [2] |

| Stability | Stable in gel formulations under accelerated conditions (50°C) for at least 3 months.[1][3] |

Biological Activity and Mechanism of Action

IQP-0528 exhibits a potent dual mechanism of action against HIV-1, functioning as both a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a viral entry inhibitor.[4]

Non-Nucleoside Reverse Transcriptase Inhibition

As an NNRTI, IQP-0528 binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity and thereby preventing the conversion of viral RNA into DNA.

HIV-1 Entry Inhibition

In addition to its activity as an NNRTI, IQP-0528 also interferes with the initial stages of the viral life cycle by blocking the entry of HIV-1 into host cells. The precise molecular mechanism of entry inhibition is still under investigation, but it is believed to involve interactions with the viral envelope glycoproteins, gp120 or gp41, which are essential for the fusion of the viral and cellular membranes.[5][6][7][8][9]

The HIV-1 entry process is a multi-step cascade involving the sequential interaction of the viral envelope glycoprotein gp120 with the cellular CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[10][11][12][13][14] This is followed by conformational changes in gp41 that mediate membrane fusion. IQP-0528's interference with this process contributes to its overall potent anti-HIV activity.

The following diagram illustrates the established signaling pathway of HIV-1 entry, which is the target of IQP-0528's entry inhibition mechanism.

Caption: A simplified diagram of the HIV-1 entry process.

In Vitro Efficacy

The antiviral activity of IQP-0528 has been evaluated in various in vitro assays. A summary of its efficacy is presented in the table below.

| Assay | Cell Type | Virus Strain | EC₅₀ | Reference |

| Anti-HIV Activity | - | HIV-1 | 0.14 µg/ml (~0.4 µM) | [1] |

| HIV-1 Entry Inhibition | - | - | ~0.001 µM | [3] |

| Rectal Tissue (ex vivo) | Human Rectal Tissue | - | EC₉₅: 0.07 ng/mg | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

4.1.1. In Vitro CEM-SS Cell-Based Assay

The CEM-SS cell line is a human T-lymphoblastoid cell line that is highly susceptible to HIV-1 infection and is commonly used for anti-HIV drug screening.[16][17][18][19][20]

Objective: To assess the cytotoxicity of IQP-0528.

Protocol:

-

Cell Culture: Maintain CEM-SS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Setup: Seed CEM-SS cells in a 96-well plate at a density of 2 x 10⁵ to 10⁶ cells per well.

-

Compound Addition: Add serial dilutions of IQP-0528 to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

-

Incubation: Incubate the plate for a predefined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Determine cell viability using a standard method such as the MTT or XTT assay, which measures mitochondrial activity, or a trypan blue exclusion assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

4.1.2. In Vitro Peripheral Blood Mononuclear Cell (PBMC)-Based Assay

PBMCs are primary cells isolated from whole blood and represent a more physiologically relevant model for HIV infection than cell lines.[21][22][23][24]

Objective: To evaluate the cytotoxicity and anti-HIV activity of IQP-0528 in primary human cells.

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) for 2-3 days to induce T-cell proliferation.

-

Assay Setup: Plate the stimulated PBMCs in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of IQP-0528 to the wells, followed by a known amount of HIV-1.

-

Incubation: Incubate the plate for 7-10 days.

-

Assessment of Viral Replication: Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an ELISA (see section 4.2).

-

Viability Assessment: Assess cell viability in parallel wells without virus infection using a standard viability assay.

-

Data Analysis: Determine the EC₅₀ (the concentration that inhibits viral replication by 50%) and the CC₅₀.

The following diagram illustrates a general workflow for a PBMC-based HIV infectivity assay.

Caption: A typical workflow for a PBMC-based HIV infectivity assay.

HIV-1 p24 Antigen ELISA

The p24 antigen is a core protein of HIV-1, and its detection in cell culture supernatants is a reliable indicator of viral replication.[25][26][27][28][29][30]

Objective: To quantify the amount of HIV-1 in cell culture supernatants.

Protocol:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

-

Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.

-

Sample Addition: Add cell culture supernatants and a standard curve of known p24 concentrations to the wells.

-

Incubation: Incubate the plate to allow the p24 antigen to bind to the capture antibody.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the p24 antigen.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.

-

Substrate: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of p24 in the samples by interpolating from the standard curve.

Conclusion

IQP-0528 is a promising anti-HIV-1 agent with a dual mechanism of action that targets both reverse transcriptase and viral entry. Its potent in vitro efficacy and favorable stability profile make it a strong candidate for further preclinical and clinical development as a topical microbicide for the prevention of HIV-1 transmission. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of IQP-0528 and other novel antiretroviral compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Dose Ranging Pharmacokinetic Evaluation of IQP-0528 Released from Intravaginal Rings in Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vaginal microbicide gel for delivery of IQP-0528, a pyrimidinedione analog with a dual mechanism of action against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a combination microbicide gel formulation containing IQP-0528 and tenofovir for the prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viral surface glycoproteins, gp120 and gp41, as potential drug targets against HIV-1: brief overview one quarter of a century past the approval of zidovudine, the first anti-retroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV-1 gp41-targeting fusion inhibitory peptides enhance the gp120-targeting protein-mediated inactivation of HIV-1 virions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD4-CCR5 interaction in intracellular compartments contributes to receptor expression at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Constitutive cell surface association between CD4 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCR5, CXCR4, and CD4 Are Clustered and Closely Apposed on Microvilli of Human Macrophages and T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CCR5/CD4/CXCR4 oligomerization prevents HIV-1 gp120IIIB binding to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CXCR4–CCR5: A couple modulating T cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HIV-1 Entry in SupT1-R5, CEM-ss, and Primary CD4+ T Cells Occurs at the Plasma Membrane and Does Not Require Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellosaurus cell line CEM-SS (CVCL_J318) [cellosaurus.org]

- 18. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hanc.info [hanc.info]

- 22. researchgate.net [researchgate.net]

- 23. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hiv.lanl.gov [hiv.lanl.gov]

- 25. goldengatebio.com [goldengatebio.com]

- 26. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]

- 27. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Alliance HIV-1 P24 ANTIGEN ELISA Kit (96 Test) | Revvity [revvity.com]

- 30. en.hillgene.com [en.hillgene.com]

in vitro anti-HIV-1 activity of IQP-0528

An In-Depth Technical Guide on the In Vitro Anti-HIV-1 Activity of IQP-0528

Introduction

IQP-0528 is a potent pyrimidinedione-based non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise as a microbicide candidate for the prevention of HIV-1 transmission.[1][2] A key feature of IQP-0528 is its dual mechanism of action, inhibiting both HIV-1 reverse transcriptase and viral entry.[1] This document provides a comprehensive overview of the , detailing its efficacy across various assays, the experimental protocols used for its evaluation, and its mechanism of action.

Mechanism of Action

IQP-0528 is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3]

In addition to its well-established role as an NNRTI, studies have shown that IQP-0528 also functions as an entry inhibitor.[1][4] This dual mechanism provides a multi-pronged attack on the virus, potentially reducing the likelihood of resistance development and increasing its overall efficacy.

Caption: Mechanism of action of IQP-0528 against the HIV-1 lifecycle.

Quantitative In Vitro Efficacy

IQP-0528 has demonstrated potent anti-HIV-1 activity in the nanomolar range across a variety of in vitro and ex vivo models. Its efficacy is summarized in the table below.

| Parameter | Value | Assay System | HIV-1 Strain/Subtype | Reference |

| EC50 | ~3 nM | TZM-bl cells | Not Specified | [1] |

| EC50 | 0.2 nM | Not Specified | HIV-1IIIB | [5] |

| EC50 | 0.6 - 2 nM | CEM-SS cells (CPE assay) | Not Specified | [4] |

| EC50 | 11 - 20 nM | Peripheral Blood Mononuclear Cells (PBMCs) | Subtype B (HT/92/599) | [4] |

| EC50 | 2 - 7 nM | Peripheral Blood Mononuclear Cells (PBMCs) | Subtype C (ZA/97/003) | [4] |

| EC50 | 0.17 - 2 µM | Entry Inhibition Assay | Not Specified | [4] |

| EC50 | ~0.001 µM | Entry Inhibition Assay (0.25% IQP-0528 in 3.0% HEC gel) | Not Specified | [2][6] |

| EC95 | 0.07 ng/mg (~206 nM) | In vitro assay with simulated seminal fluid | Not Specified | [5][7] |

| ED50 | ~32 nM | TZM-bl cells (in combination gel with Tenofovir) | Not Specified | [1] |

| Therapeutic Index | >2,500 | Not Specified | HIV-1IIIB | [5] |

EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of the viral replication. ED50 (50% Effective Dose): The dose of a drug that produces 50% of its maximum response. EC95 (95% Effective Concentration): The concentration of a drug that inhibits 95% of the viral replication. Therapeutic Index: The ratio of the toxic dose to the therapeutic dose of a drug.

Combination Antiviral Activity

When combined with the nucleotide reverse transcriptase inhibitor (NRTI) Tenofovir (TFV), IQP-0528 exhibits additive to synergistic activity against primary HIV-1 isolates in vitro.[1] In a combination gel formulation, the presence of IQP-0528 increased the apparent potency of TFV by approximately 100-fold.[1] This synergistic interaction is advantageous for microbicide development, as combination therapies are likely to be more potent and present a higher barrier to the development of drug resistance.[1][8]

Experimental Protocols

The in vitro anti-HIV-1 activity and safety of IQP-0528 have been evaluated using a range of standard and specialized assays.

Antiviral Activity Assays

-

TZM-bl Cell Assay: This is a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated copies of the HIV-1 LTR promoter driving the expression of luciferase and β-galactosidase. Upon HIV-1 entry and Tat expression, the LTR is activated, leading to the production of the reporter enzymes. Antiviral activity is quantified by measuring the reduction in reporter gene expression in the presence of the drug compared to a virus-only control.[1]

-

CEM-SS Cytopathic Effect (CPE) Assay: CEM-SS cells are a human T-lymphoblastoid cell line highly susceptible to HIV-1 infection. The assay measures the ability of a compound to protect cells from the cytopathic effects (e.g., cell death, syncytia formation) induced by the virus. Cell viability is typically measured using a colorimetric reagent like XTT.[4]

-

Peripheral Blood Mononuclear Cell (PBMC) Assay: Primary PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and IL-2 before being infected with HIV-1. This system provides a more physiologically relevant model of infection. Antiviral efficacy is determined by measuring the reduction of a viral marker, such as p24 antigen, in the culture supernatant.[4]

-

Ex Vivo Ectocervical and Colorectal Tissue Explant Models: These models use fresh human tissue cultured in the laboratory to assess the safety and efficacy of microbicide candidates in a setting that closely mimics the mucosal environment. Tissues are exposed to the drug formulation and then challenged with HIV-1. Efficacy is measured by the reduction in HIV-1 p24 antigen release into the culture medium over time.[1][6]

Caption: Generalized workflow for in vitro HIV-1 antiviral activity assays.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[1] This method is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Caption: Generalized workflow for a colorimetric cytotoxicity assay (e.g., MTT).

Conclusion

IQP-0528 is a highly potent anti-HIV-1 agent with a favorable in vitro profile. Its dual mechanism as both a non-nucleoside reverse transcriptase inhibitor and an entry inhibitor, combined with its nanomolar efficacy and synergistic activity with other antiretrovirals, makes it a strong candidate for continued development, particularly in topical microbicide formulations for HIV-1 prevention. The comprehensive testing in various cell-based and tissue-based models provides a solid foundation for its potential clinical application.

References

- 1. Safety and Efficacy of tenofovir / IQP-0528 combination gels – a dual compartment microbicide for HIV-1 prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vaginal microbicide gel for delivery of IQP-0528, a pyrimidinedione analog with a dual mechanism of action against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]

- 4. Antiviral Interactions of Combinations of Highly Potent 2,4 (1H, 3H)-Pyrimidinedione Congeners and Other Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the combination effect of different antiviral compounds against HIV in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Therapeutic Window of IQP-0528: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the therapeutic window for IQP-0528, a promising pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action against HIV-1. By examining preclinical and early clinical data, this document outlines the efficacy, safety, and pharmacokinetic profiles that define its potential for effective and safe use as a topical microbicide for HIV prevention.

Executive Summary

IQP-0528 has demonstrated a wide therapeutic index in preclinical and Phase 1 human studies, characterized by potent antiviral activity at concentrations that are well-tolerated locally and exhibit no systemic absorption.[1][2] As a dual-acting NNRTI, it inhibits both viral entry and reverse transcription.[1] Various formulations, including gels, intravaginal rings (IVRs), and films, have been developed to deliver IQP-0528 directly to mucosal sites of potential HIV transmission.[3][4][5][6][7] The therapeutic window is primarily defined by achieving local tissue concentrations significantly above the in vitro 90% and 95% effective concentrations (EC90 and EC95) required to inhibit HIV-1, while avoiding local or systemic toxicity. First-in-human studies of a 1% IQP-0528 rectal gel have confirmed its safety, with no systemic absorption and only one mild adverse event attributed to the product.[1][2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the therapeutic window of IQP-0528 across various studies and formulations.

Table 1: In Vitro Efficacy of IQP-0528 Against HIV-1

| Parameter | Value | Cell/Assay Type | Reference |

| EC50 | ~3 nM | TZM-bl cell assay | [9] |

| EC50 | 0.14 µg/mL (for 0.25% IQP-0528 in 3.0% HEC gel) | In vitro HIV-1 entry inhibition assay | [5][6][10] |

| EC95 | 0.07 ng/mg | In vitro against HIV-1 (in simulated seminal fluid) | [1][2] |

| IC90 | 146 ng/mL (0.146 µg/mL) | In vitro | [3][4] |

| Potency (vs. Tenofovir) | ~1000-fold more potent | TZM-bl cell assay | [9] |

Table 2: Pharmacokinetic Profile of IQP-0528 in Preclinical and Clinical Studies

| Formulation & Study Type | Tissue/Fluid | Time Point | Median Concentration (Range) | Reference |

| 1% Rectal Gel (Human, Single Dose) | Rectal Tissue | 3-5 hours | 4,914 ng/mg (1,682–5,135 ng/mg) | [1] |

| Rectal Tissue | 24-26 hours | 5.4 ng/mg (3.5–11.2 ng/mg) | [1] | |

| Plasma | Multiple | Below Limit of Quantitation | [1][2] | |

| Vaginal Tissue | Multiple | Below Limit of Quantitation | [1][2] | |

| 1.5% Vaginal Film (Macaque) | Vaginal Fluid | 1 hour | 160.97 µg/mL (2.73–2,104 µg/mL) | [4] |

| Vaginal Fluid | 4 hours | 181.79 µg/mL (1.86–15,800 µg/mL) | [4] | |

| Vaginal Fluid | 24 hours | 484.50 µg/mL (8.26–4,045 µg/mL) | [4] | |

| Vaginal Tissue | 24 hours | 3.10 µg/g (0.03–222.58 µg/g) | [4] | |

| Intravaginal Ring (Macaque, 30-day) | Vaginal Fluid | In vivo | Concentrations well in excess of EC90 | [3] |

Table 3: Pharmacodynamic and Safety Profile of IQP-0528

| Formulation & Study Type | Endpoint | Result | Reference |

| 1% Rectal Gel (Human, Single Dose) | Ex vivo HIV Challenge (p24 antigen) | Significant reduction at 3-5 hours (p=0.05) | [1][2][8] |

| Ex vivo HIV Challenge (p24 antigen) | No significant reduction at 24-26 hours (p=0.75) | [1][2][8] | |

| Safety | Determined to be safe, one mild event attributed to product, no effects on rectal tissue histology. | [1][2][8] | |

| 0.25% Gel (Ex vivo) | Colorectal Tissue Viability (MTT Assay) | No alteration in tissue viability. | [9] |

| Colorectal Tissue Efficacy | 2.3 log10 reduction of HIV-1 p24. | [9] | |

| 0.25% Gel in 3.0% HEC (In vitro/Ex vivo) | Cell Viability & Inflammatory Response | No significant loss in cell viability or significant inflammatory response. | [5][6] |

| Cervical Explant Efficacy | Complete protection against HIV infection. | [5][6][10] |

Mechanism of Action and Signaling Pathways

IQP-0528 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action. It not only inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, but also prevents the virus from entering target cells.[1]

Caption: Dual mechanism of action of IQP-0528 against HIV-1.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, the methodologies employed in the key studies are described below.

First-In-Human Rectal Gel Study (NCT03082690)

-

Study Design: A Phase 1, single-dose, open-label study involving seven HIV-1-negative participants who received one 10 mL rectal dose of radiolabeled 1% IQP-0528 gel.[2][8]

-

Safety Assessment: Monitoring of adverse events and assessment of rectal tissue histology.[1][2]

-

Pharmacokinetics (PK):

-

Pharmacodynamics (PD):

-

Colorectal Distribution:

References

- 1. Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Dose Ranging Pharmacokinetic Evaluation of IQP-0528 Released from Intravaginal Rings in Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and Pharmacokinetics of Quick-Dissolving Polymeric Vaginal Films Delivering the Antiretroviral IQP-0528 for Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vaginal microbicide gel for delivery of IQP-0528, a pyrimidinedione analog with a dual mechanism of action against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Vaginal film drug delivery of the pyrimidinedione IQP-0528 for the prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Safety and Efficacy of tenofovir / IQP-0528 combination gels – a dual compartment microbicide for HIV-1 prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vaginal Microbicide Gel for Delivery of IQP-0528, a Pyrimidinedione Analog with a Dual Mechanism of Action against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

IQP-0528 and HIV-1: An Analysis of the Publicly Available Resistance Profile Data

Despite extensive investigation into the development of IQP-0528 as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 prevention, a detailed public record of its resistance profile remains elusive. Comprehensive searches of scientific literature and databases have not yielded specific studies on the selection and characterization of HIV-1 resistance to this particular compound. Therefore, a quantitative analysis of resistance mutations, their impact on drug susceptibility, and the experimental protocols used to determine these parameters cannot be provided at this time.

IQP-0528, a pyrimidinedione analog, has been noted for its dual mechanism of action, which includes both reverse transcriptase inhibition and entry inhibition. This dual activity suggests a potentially higher genetic barrier to the development of resistance compared to traditional NNRTIs that target only one step of the viral life cycle. However, without specific in vitro evolution and resistance profiling studies, this remains a theoretical advantage.

Research on other NNRTIs has established common resistance pathways involving mutations within the NNRTI binding pocket of the reverse transcriptase enzyme. Key mutations such as K103N, Y181C, and G190A are frequently observed with first-generation NNRTIs and can lead to broad cross-resistance within the class. It is plausible that IQP-0528, as an NNRTI, could be susceptible to some of these mutations, but the extent of this and the potential for unique resistance pathways are unknown.

To provide a framework for understanding how such a resistance profile would be determined, a general experimental workflow is outlined below. This workflow is based on standard methodologies used in the field of antiretroviral drug resistance research.

General Experimental Workflow for Determining Antiviral Resistance

The process of identifying and characterizing drug resistance in HIV-1 is a multi-step process that involves both in vitro cell culture experiments and detailed molecular analysis.

Figure 1. A generalized workflow for the in vitro selection and characterization of HIV-1 resistance to an antiretroviral drug.

In the absence of specific data for IQP-0528, this guide serves to highlight the critical need for such studies to be conducted and published. A thorough understanding of the resistance profile of IQP-0528 is essential for its continued development and for positioning it effectively within future HIV-1 prevention and treatment strategies. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully elucidate the potential of this promising antiretroviral candidate.

Methodological & Application

Application Notes and Protocols for IQP-0528 Gel Formulation for Vaginal Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQP-0528 is a pyrimidinedione analog that has demonstrated potent anti-HIV activity through a dual mechanism of action, functioning as both a non-nucleoside reverse transcriptase inhibitor (NNRTI) and an entry inhibitor.[1] Its development as a topical microbicide for vaginal delivery aims to provide a female-controlled method for preventing HIV transmission. This document provides detailed application notes and protocols for the formulation, in vitro characterization, and preclinical evaluation of an IQP-0528 vaginal gel. Two primary gel formulations have been investigated: a 3.0% hydroxyethyl cellulose (HEC) formulation and a 0.65% Carbopol formulation.[2][3] The HEC-based gel was identified as a lead formulation for further safety and efficacy evaluations.[2][3][4]

Data Presentation

Table 1: IQP-0528 Gel Formulations

| Formulation Component | 3.0% HEC Gel | 0.65% Carbopol Gel |

| Active Ingredient | IQP-0528 (0.25% w/w) | IQP-0528 (0.25% w/w) |

| Gelling Agent | Hydroxyethyl cellulose (3.0% w/w) | Carbopol 974P (0.65% w/w) |

| Solvent/Vehicle | Deionized Water | Deionized Water |

| Other Excipients | Glycerin, Propylene Glycol (typical) | Triethanolamine (for neutralization) |

Table 2: In Vitro Efficacy of 3.0% HEC IQP-0528 Gel

| Assay | Endpoint | Result |

| HIV-1 Entry Inhibition | EC₅₀ | 0.14 µg/mL of gel in culture media (~0.001 µM IQP-0528)[2][4][5] |

| Polarized Cervical Explant Assay | HIV-1 p24gag Reduction | Complete protection against HIV infection[2][3][4] |

| Colorectal Tissue Explant Assay | HIV-1 p24 Reduction | 2.3 log₁₀ reduction in supernatant (p < .05)[1] |

Table 3: Pharmacokinetic Parameters of 1% IQP-0528 Gel (Rectal Administration in Humans)

| Parameter | Tissue | Median Concentration | Time Post-Dose |

| IQP-0528 Concentration | Rectal Tissue | >0.07 ng/mg (EC₉₅) | 3-5 hours |

| Rectal Tissue | >0.07 ng/mg (EC₉₅) | 24 hours | |

| Plasma | Below Limit of Quantitation | Not Applicable | |

| Vaginal Tissue | Below Limit of Quantitation | Not Applicable | |

| Note: This data is from a first-in-human study of a 1% IQP-0528 gel administered rectally, providing insights into in vivo performance.[6] |

Experimental Protocols

Preparation of 3.0% Hydroxyethyl Cellulose (HEC) Gel with 0.25% IQP-0528

This protocol describes the preparation of a 100g batch of 3.0% HEC gel containing 0.25% IQP-0528.

Materials:

-

IQP-0528 powder (0.25 g)

-

Hydroxyethyl cellulose (HEC) (3.0 g)

-

Glycerin (e.g., 10 g)

-

Propylene glycol (e.g., 5 g)

-

Deionized water (q.s. to 100 g)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Analytical balance

Protocol:

-

Weigh all components accurately.

-

In a beaker, disperse the HEC in the glycerin and propylene glycol with stirring to form a smooth paste. This prevents clumping when water is added.

-

In a separate beaker, dissolve the IQP-0528 in a portion of the deionized water. Gentle heating may be required depending on the solubility characteristics.

-

Gradually add the remaining deionized water to the HEC paste while stirring continuously with a magnetic stirrer.

-